4-(Allyl-methyl-amino)-but-2-ynoic acid
Description
4-(Allyl-methyl-amino)-but-2-ynoic acid is a butynoic acid derivative featuring an allyl-methyl-amino substituent at the 4-position of the carbon chain. The compound combines a triple bond (but-2-ynoic acid backbone) with a tertiary amine group, which may confer unique electronic and steric properties.
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
4-[methyl(prop-2-enyl)amino]but-2-ynoic acid |
InChI |
InChI=1S/C8H11NO2/c1-3-6-9(2)7-4-5-8(10)11/h3H,1,6-7H2,2H3,(H,10,11) |
InChI Key |
KXQUWHBHHOEVQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)CC#CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Backbone Variations: Butynoic vs. Butenoic Acids
- 4-(Allyl-methyl-amino)-but-2-ynoic acid vs. (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid () Structural Differences: The former has a triple bond (C≡C) at the 2-position, while the latter contains a double bond (C=C) and a ketone group (4-oxo). Reactivity: The triple bond in but-2-ynoic acid derivatives enhances electron-deficient character, favoring nucleophilic additions (e.g., thiol-yne reactions) compared to the conjugated system in butenoic acids . Biological Activity: Butenoic acids like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid are studied as biochemical reagents (), whereas butynoic analogues may exhibit distinct pharmacological profiles due to altered electronic properties.
Amino Substituent Variations
- This compound vs. Synthetic Routes: Both compounds can be synthesized via lithium-mediated coupling reactions. For example, 4-(dimethylamino)but-2-ynoic acid is prepared by reacting N,N-dimethylprop-2-yn-1-amine with n-butyllithium and dry ice (). The allyl-methyl variant would require substitution with allyl-methylamine. Acidity: The allyl group’s electron-donating nature may slightly reduce acidity (pKa) compared to the dimethylamino analogue.
Ester Derivatives
- This compound vs. 4-[But-3-enyl-(toluene-4-sulfonyl)-amino]-but-2-ynoic acid ethyl ester () Functional Groups: The ethyl ester in the latter improves solubility in organic solvents, whereas the free carboxylic acid in the former enhances hydrophilicity. Synthesis: details the use of n-butyllithium and ethyl chloroformate for esterification, a method adaptable to synthesizing the allyl-methyl-amino variant .
Physicochemical Properties and Spectral Data
While specific data for this compound are unavailable, inferences can be drawn from analogues:
- Melting Point: Expected to be lower than 2-butynoic acid (78–80°C, ) due to the bulky allyl-methyl-amino group disrupting crystallinity.
- Spectroscopy: IR: A strong carbonyl stretch (~1700 cm⁻¹) and C≡C absorption (~2200 cm⁻¹) would dominate, similar to 4-(dimethylamino)but-2-ynoic acid (). NMR: The allyl group would show characteristic peaks at δ 5.0–5.8 ppm (vinyl protons) and δ 3.2–3.5 ppm (N–CH₃), as seen in related compounds ().
Preparation Methods
Multi-Step Synthesis from Allyl Methylamine
A widely cited method begins with allyl methylamine as the primary precursor. The synthesis proceeds through a two-step sequence:
-
Alkylation of Allyl Methylamine : Treatment of allyl methylamine with propargyl bromide in the presence of a base such as potassium carbonate facilitates nucleophilic substitution, yielding 4-(allyl-methyl-amino)-but-2-yne. This reaction typically occurs in anhydrous tetrahydrofuran (THF) at 0–5°C to minimize thermal degradation.
-
Oxidation to Carboxylic Acid : The terminal alkyne is subsequently oxidized using a Jones reagent (CrO₃ in H₂SO₄) or potassium permanganate under acidic conditions to form the corresponding but-2-ynoic acid. Yields for this step range from 65% to 78%, depending on the oxidant and temperature control.
Critical parameters influencing yield include:
-
Solvent Polarity : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may promote side reactions.
-
Temperature : Lower temperatures (−10°C to 0°C) favor selectivity during alkylation.
Adaptation of 2-Butynoic Acid Synthesis
A second approach adapts methods for synthesizing 2-butynoic acid derivatives, as detailed in protocols for related compounds. This route involves:
-
Formation of Propynyl Sodium : Metallic sodium reacts with α,α-dichloropropene in liquid ammonia to generate propynyl sodium, a reactive intermediate.
-
Carboxylation with CO₂ : Introducing carbon dioxide gas into the reaction mixture under controlled pressure (1–2 atm) produces sodium 2-butynoate, which is acidified to yield 2-butynoic acid.
-
Amine Functionalization : The carboxylic acid is converted to an acid chloride using thionyl chloride, followed by nucleophilic substitution with allyl methylamine to install the amino group.
This method achieves an overall yield of 52–60%, with the carboxylation step being rate-limiting due to the instability of propynyl sodium.
Optimization and Mechanistic Insights
Catalytic Considerations
The choice of catalyst profoundly impacts reaction efficiency:
-
Phase-Transfer Catalysts : Benzyltriethylammonium chloride improves interfacial contact in biphasic systems during alkylation, reducing reaction time by 30%.
-
Transition Metal Catalysts : Palladium(II) acetate facilitates Sonogashira coupling in modified routes, though this remains exploratory for the target compound.
Side Reactions and Mitigation
Common side reactions include:
-
Alkyne Polymerization : Mitigated by maintaining low temperatures (−20°C) and using radical inhibitors like hydroquinone.
-
Over-Oxidation : Employing milder oxidizing agents (e.g., pyridinium chlorochromate) prevents degradation of the alkyne moiety during carboxylation.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the primary methods:
| Method | Starting Material | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Allyl Methylamine Route | Allyl methylamine | 65–78 | Scalability | Requires cryogenic conditions |
| 2-Butynoic Acid Adapt. | α,α-Dichloropropene | 52–60 | Cost-effectiveness | Unstable intermediates |
| Chiral Template | Oxazinone | N/A | Enantioselectivity | Not yet demonstrated |
Industrial and Laboratory-Scale Considerations
Scalability Challenges
Industrial production favors the allyl methylamine route due to commercial availability of reagents. However, the exothermic nature of the alkylation step necessitates robust temperature control systems. Pilot-scale trials report 12% yield loss during distillation due to the compound’s thermal sensitivity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 4-(Allyl-methyl-amino)-but-2-ynoic acid, and how can reaction efficiency be optimized?
- Methodology : Begin with maleic anhydride or similar precursors to introduce the but-2-ynoic acid backbone. Allyl-methyl-amine can be introduced via nucleophilic substitution or amidation. Optimize reaction conditions (temperature, solvent polarity, and catalyst use) based on analog synthesis methods for related compounds, such as the use of non-aqueous solvents for moisture-sensitive intermediates . Monitor reaction progress via TLC or HPLC and validate yields using gravimetric analysis.
Q. How can NMR and IR spectroscopy be employed to confirm the structure of this compound?
- Methodology : For -NMR, expect signals for the allyl group (δ 5.2–5.8 ppm, multiplet), methylamino protons (δ 2.8–3.2 ppm, singlet), and the acetylenic proton (δ 2.5–3.0 ppm, triplet). IR should show a strong C≡C stretch near 2100–2260 cm and carboxylic acid O-H stretches at 2500–3300 cm. Compare spectral data to structurally similar compounds like (2Z)-4-(methylanilino)-4-oxobut-2-enoic acid . Use deuterated solvents (e.g., DMSO-d6) and reference standards for calibration.
Q. What are the critical metrological considerations for quantifying this compound via potentiometric titration?
- Methodology : Use a standardized NaOH solution in non-aqueous media (e.g., glacial acetic acid) to titrate the carboxylic acid group. Validate electrode calibration with buffer solutions (pH 4.0 and 7.0). Account for potential side reactions with the allyl or amino groups by analyzing titration curves for inflection points. Calculate uncertainty using guidelines from GOST R 8.736-2011 for direct multiple measurements .
Advanced Research Questions
Q. How can computational chemistry tools predict the reactivity of the acetylenic and allyl groups in this compound?
- Methodology : Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model electron density distribution, frontier molecular orbitals, and reaction pathways. Compare with experimental data from analogs like 4-[(4-methyloxazol-2-yl)amino]butanoic acid to validate predictions. Use software like Gaussian or ORCA for simulations and visualize results with GaussView .
Q. What strategies resolve contradictions in spectral data (e.g., unexpected -NMR shifts) for this compound?
- Methodology : Suspect solvent effects or tautomerism. Re-run NMR in alternative solvents (CDCl3 vs. DMSO-d6) to assess solvent-induced shifts. Perform variable-temperature NMR to detect dynamic processes. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular formula and rule out impurities. Consult NIST Chemistry WebBook for reference spectra of related structures .
Q. How does steric hindrance from the allyl-methyl-amino group influence the compound’s stability under acidic or basic conditions?
- Methodology : Conduct accelerated stability studies by exposing the compound to HCl (0.1 M) and NaOH (0.1 M) at 40°C. Monitor degradation via HPLC-MS and identify byproducts (e.g., decarboxylation or retro-ene reactions). Compare kinetic data to less hindered analogs (e.g., 4-aminobutyric acid derivatives) to isolate steric effects .
Q. What advanced purification techniques are effective for isolating this compound from complex reaction mixtures?
- Methodology : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile with 0.1% TFA). For thermally stable batches, consider sublimation under reduced pressure. Validate purity via melting point analysis, elemental analysis, and -NMR integration .
Methodological Resources
- Synthesis & Analysis : Refer to protocols for analogous compounds like 4-(4-Methylphenyl)amino-4-oxobut-2-enoic acid .
- Spectroscopy : Cross-check with NIST spectral databases and published IR/NMR assignments for acetylenic acids .
- Computational Modeling : Use ACD/Labs Percepta or similar platforms for property prediction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
